Brimonidine-d4
Overview
Description
Brimonidine-d4 (chemical formula: C₁₁H₆D₄BrN₅) is a deuterium-labeled derivative of Brimonidine. It has applications in ophthalmology, particularly for lowering intraocular pressure in glaucoma patients when applied topically as a 0.1% solution .
Preparation Methods
Synthetic Routes:: Brimonidine-d4 can be synthesized through deuterium substitution in Brimonidine. The specific synthetic route involves replacing hydrogen atoms with deuterium atoms at appropriate positions.
Reaction Conditions:: The deuterium labeling process typically involves isotopic exchange reactions using deuterated reagents. detailed reaction conditions may vary based on the specific synthetic approach.
Industrial Production:: Industrial-scale production of this compound may follow similar principles, but specific methods and conditions are proprietary and may not be widely disclosed.
Chemical Reactions Analysis
Brimonidine-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented for this compound. Major products formed from these reactions would be deuterium-labeled derivatives of the corresponding Brimonidine products.
Scientific Research Applications
Brimonidine-d4 finds applications in scientific research across multiple fields:
Ophthalmology: As a glaucoma medication, it helps reduce intraocular pressure.
Pharmacokinetics Studies: Deuterium labeling aids in pharmacokinetic studies by providing a tracer for quantitation during drug development.
Mechanism of Action
Brimonidine-d4, like its non-deuterated counterpart, acts as an α2-AR agonist. It binds to α2-adrenergic receptors, leading to various effects, including vasoconstriction and reduced aqueous humor production in the eye.
Comparison with Similar Compounds
While Brimonidine-d4 is unique due to its deuterium labeling, it shares similarities with Brimonidine itself. Other related compounds include:
- Brimonidine tartrate (a salt form of Brimonidine)
- Brimonidine Impurity II (Brimonidine Impurity A)
Properties
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-NZLXMSDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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